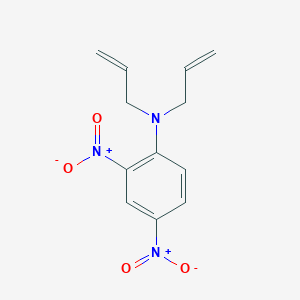

N,N-Diallyl-2,4-dinitroaniline

Description

Properties

Molecular Formula |

C12H13N3O4 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

2,4-dinitro-N,N-bis(prop-2-enyl)aniline |

InChI |

InChI=1S/C12H13N3O4/c1-3-7-13(8-4-2)11-6-5-10(14(16)17)9-12(11)15(18)19/h3-6,9H,1-2,7-8H2 |

InChI Key |

QAFDQKPIDBKMBV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Substituent Effects on Key Parameters

| Compound | Substituents | C-N Bond Length (Å) | pKa (if applicable) | Notable Electronic Effects |

|---|---|---|---|---|

| N,N-Diallyl-2,4-dinitroaniline | Allyl (N), NO₂ (2,4) | ~1.466 (inferred) | Not reported | Allyl groups may donate electron density |

| N,N-Diethyl-2,4-dinitroaniline | Ethyl (N), NO₂ (2,4) | 1.450–1.466 | — | Alkyl groups reduce conjugation rigidity |

| N-Methoxy-2,4-dinitroaniline | Methoxy (N), NO₂ (2,4) | — | 9.2 | Methoxy increases acidity vs. alkyl |

| 6-Chloro-2,4-dinitroaniline | Cl (6), NO₂ (2,4) | — | — | Chloro group enhances electron withdrawal |

- C-N Bond Length: In N,N-diisopropyl-2,4-dinitroaniline, the C(2)-N bond is 1.466 Å, similar to other nitroaniline derivatives . The diallyl analog likely exhibits comparable bond lengths, with minor variations due to allyl conjugation.

- Acidity (pKa) : N-Methoxy-2,4-dinitroaniline has a pKa of 9.2, while N-methoxy-2,4,6-trinitroaniline is more acidic (pKa 5.2) due to additional nitro groups . Allyl substituents, being electron-donating, may raise the pKa relative to methoxy or nitro-substituted analogs.

Spectroscopic and Crystallographic Behavior

Table 2: Spectroscopic and Crystallographic Comparisons

| Compound | NMR Shifts (δ, ppm) | Crystal System | Nonlinear Optical (NLO) Properties |

|---|---|---|---|

| This compound | Not reported | Likely non-centrosymmetric* | Potential for NLO due to π-conjugation |

| 3,4-Dimethoxybenzaldehyde-2,4-dinitroaniline | — | Monoclinic (P21/n) | Third-order NLO activity observed |

| 6-Chloro-2,4-dinitroaniline | — | Trimorphic (Forms I–III) | Mechanical behavior varies by polymorph |

- NMR : In N,N-diethyl-2,4-dinitroaniline, methylene protons resonate at ~3.36 ppm, influenced by ring current effects . Allyl groups may further deshield adjacent protons due to conjugation.

- Crystallography: CDA exhibits trimorphism with distinct mechanical properties (e.g., Form I shears, Form III is brittle) .

Table 3: Functional Comparisons

| Compound | Key Reactivity | Applications |

|---|---|---|

| This compound | Potential pH-sensitive color changes* | Herbicide safeners (inferred) |

| N-Phenyl-2,4-dinitroaniline | Forms co-crystals (e.g., with vanillin) | Materials science |

| N-Methoxy-2,4-dinitroaniline | Colorimetric pH sensing (yellow → blue) | Optical sensors |

| 6-Chloro-2,4-dinitroaniline | Polymorph-dependent compaction behavior | Pharmaceutical formulations |

- Reactivity: Analogous to N-methoxy derivatives, the diallyl compound may exhibit pH-dependent chromism due to nitro and amino group interactions .

- Co-Crystal Formation : Derivatives like N-phenyl-2,4-dinitroaniline form 1D-zipper tapes via π-π interactions, a trait that could extend to the diallyl compound .

Preparation Methods

Catalytic System and Reaction Design

In EP0630883A1, alkylation of 2,6-dinitro-3,4-dimethylphenol with 1-ethylpropylamine using triethylbenzylammonium chloride as a PTC achieved 86.6% yield. Translating this to N,N-Diallyl-2,4-dinitroaniline would involve:

-

Substrate : 2,4-Dinitroaniline as the starting amine.

-

Alkylating Agent : Allyl bromide or chloride.

-

Catalyst : Tetrabutylammonium bromide (TBAB) at 0.5–5 mol%.

-

Base : Potassium carbonate or sodium hydroxide to deprotonate the amine.

Representative Procedure :

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of the two primary methods based on existing data:

| Method | Conditions | Yield (Projected) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–120°C, autoclave, polar solvent | 75–85% | High selectivity, scalable | High energy input, safety risks |

| Phase-Transfer Alkylation | 110°C, PTC, K₂CO₃ | 80–90% | Mild conditions, easy workup | Catalyst cost, solvent disposal |

Scalability and Industrial Relevance

The phase-transfer method demonstrates superior scalability due to its moderate conditions and compatibility with continuous-flow reactors. In contrast, the high-pressure autoclave required for nucleophilic substitution introduces operational complexities.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Diallyl-2,4-dinitroaniline, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution of 2,4-dinitrochlorobenzene (DNCB) with diallylamine. Key methodological insights include:

- Phase-transfer catalysts (PTCs): Tetrabutylammonium bromide (TBAB) or N,N,N-trimethylbenzenemethanaminium chloride (TMBAC) significantly enhance reaction efficiency. For example, TMBAC (1% mol/mol DNCB) in ammonia water (25% w/w) at 80°C for 8 hours achieves yields >97% .

- Solvent systems: Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates, while aqueous ammonia facilitates amine nucleophilicity .

- Chlorination alternatives: Sodium hypochlorite (NaClO) is preferred over SO₂Cl₂ for introducing chloro substituents due to milder conditions (45–50°C, 3–4 hours) and higher yields (~95%) .

Q. How is this compound characterized structurally and spectroscopically?

- X-ray crystallography: Reveals non-additive substituent effects on the benzene ring geometry. For example, steric hindrance from diallyl groups reduces resonance between the amino group and nitro substituents, as observed in analogs like N,N-diethyl-2,4-dinitroaniline .

- UV-Vis and NMR spectroscopy: Nitro groups induce strong absorption in UV-Vis (λmax ~350–400 nm), while ¹H NMR shows distinct allyl proton resonances (δ 5.2–5.8 ppm) and aromatic proton splitting patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the diallyl group influence the compound’s reactivity and intermolecular interactions?

- Steric hindrance: The diallyl moiety restricts rotation around the N–C bond, reducing conjugation between the amine lone pair and nitro groups. This is confirmed by comparing torsional angles in X-ray structures of N,N-dialkyl-2,4-dinitroaniline derivatives .

- Electronic effects: Nitro groups at the 2- and 4-positions create a strong electron-withdrawing environment, making the aromatic ring highly electrophilic. This favors reactions such as nucleophilic aromatic substitution or azo coupling in dye synthesis .

Q. What contradictions exist in reported chlorination/bromination methodologies, and how can they be resolved experimentally?

- Chlorination agents: Conflicting reports compare NaClO (94.8% yield) vs. HCl-H₂O₂ (lower efficiency). NaClO is optimal for controlled chlorination at 45–50°C due to slower Cl⁺ release, minimizing side reactions .

- Bromination methods: HBr-H₂O₂ with dodecyl sulfonic acid sodium salt as PTC achieves 94.5% yield, whereas N-bromosuccinimide (NBS) in DMF is less efficient due to competing oxidation .

Q. How does polymorphism affect the mechanical and tableting properties of this compound derivatives?

- Trimorphic systems: Analogs like 6-chloro-2,4-dinitroaniline exhibit three polymorphs (Forms I–III) with distinct mechanical behaviors:

Q. What role does this compound play in azo dye synthesis, and how are reaction kinetics optimized?

- Azo coupling: The compound acts as a diazo component, coupling with electron-rich coumarins or phenols under acidic conditions. Kinetic studies in reverse micelles (AOT/n-hexane/water) show pseudo-first-order behavior, with rate constants dependent on amine nucleophilicity (e.g., piperidine > n-butylamine) .

- HPLC/GC-MS validation: Confirms quantitative yields (>95%) of azo products like Disperse Red 311 or Pigment Orange 5 .

Methodological Best Practices

- Synthetic optimization: Use TMBAC as PTC for ammonolysis and NaClO for chlorination to maximize yield .

- Polymorph screening: Employ anti-solvent precipitation (e.g., water in DMF) to isolate specific crystal forms for material studies .

- Data reconciliation: Cross-validate substituent effects using crystallographic (X-ray) and spectroscopic (¹³C NMR) data to resolve electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.